molecular formula C9H9N3O2 B1477903 5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester CAS No. 1860028-29-0

5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester

Cat. No.: B1477903
CAS No.: 1860028-29-0
M. Wt: 191.19 g/mol
InChI Key: PVKZVESZAMWASP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 5-methylpyrrolo[2,3-b]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-12-5-6(9(13)14-2)7-8(12)11-4-3-10-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKZVESZAMWASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=NC=CN=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101160812
Record name 5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid, 5-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101160812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1860028-29-0
Record name 5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid, 5-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1860028-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid, 5-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101160812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization to Form Pyrrolo[2,3-b]pyrazine Core

  • Starting materials often include 2-aminopyrazine derivatives or 2-chloropyrazine compounds.
  • The key step is the intramolecular cyclization involving nucleophilic attack of an amino or hydrazino group on an activated pyrazine ring to form the fused bicyclic system.
  • Conditions typically involve heating in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), sometimes with catalytic bases or acids to promote cyclization.

Esterification to Form the Methyl Ester at the 7-Position

  • The carboxylic acid functionality at position 7 is introduced either by direct oxidation of a methyl group or by using carboxylated precursors.
  • Esterification is commonly performed using methanol in the presence of acid catalysts such as sulfuric acid or by using coupling reagents like DCC (dicyclohexylcarbodiimide) in mild conditions.
  • The reaction is typically carried out under reflux to ensure complete conversion to the methyl ester.

Representative Synthetic Route (Based on Literature and Patent Data)

Step Reaction Type Reagents/Conditions Outcome
1 Preparation of pyrazine precursor Substituted pyrazine + amine, heat in DMF Formation of amino-pyrazine intermediate
2 Cyclization Heating with base or acid catalyst Formation of pyrrolo[2,3-b]pyrazine core
3 Methylation Methyl iodide, base (e.g., K2CO3), solvent Introduction of 5-methyl group
4 Carboxylation/oxidation Oxidizing agent or carboxylated intermediate Introduction of carboxylic acid group
5 Esterification Methanol, acid catalyst or coupling reagent Formation of methyl ester at position 7

Research Findings and Optimization

  • Purity of the final product typically reaches 95% or higher, as confirmed by chromatographic and spectroscopic methods.
  • Reaction yields vary depending on the precursor quality and reaction conditions but generally range from 60% to 85% overall.
  • Optimization studies indicate that controlling temperature and reaction time during cyclization and esterification steps is critical to minimize side reactions and maximize yield.
  • Use of modern coupling reagents for esterification improves reaction efficiency and reduces by-product formation.

Summary Table of Preparation Conditions

Preparation Step Key Reagents/Conditions Typical Yield (%) Notes
Cyclization Heating in DMF/DMSO, base/acid catalyst 70–80 Crucial for ring formation
Methylation Methyl iodide, K2CO3, acetone or DMF 75–85 Selective methylation at 5-position
Carboxylation/Oxidation Oxidizing agents (e.g., KMnO4, CrO3) 60–75 Introduces carboxylic acid group
Esterification Methanol, H2SO4 or DCC 80–90 Converts acid to methyl ester

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity:
    • Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyrazine compounds exhibit antimicrobial properties. The methyl ester form has been shown to enhance solubility and bioavailability, making it a candidate for developing new antimicrobial agents .
  • Anticancer Research:
    • Compounds similar to this compound have been investigated for their potential anticancer activities. Research suggests that modifications to the pyrrolo structure can yield compounds that inhibit tumor growth and induce apoptosis in cancer cells .
  • Neuroprotective Effects:
    • There is emerging evidence that pyrrolo compounds may possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Agricultural Applications

  • Pesticide Development:
    • The compound's structure is being explored for its potential as a biopesticide. Its ability to disrupt pest physiology makes it a candidate for environmentally friendly pest control solutions .
  • Plant Growth Regulators:
    • Research indicates that certain derivatives can act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. This application could lead to increased agricultural productivity with reduced chemical inputs .

Materials Science

  • Polymer Synthesis:
    • The compound can be utilized in synthesizing polymers with specific properties such as increased thermal stability and enhanced mechanical strength. Its incorporation into polymer matrices is being studied for applications in coatings and composites .
  • Nanomaterials:
    • There is ongoing research into using this compound as a precursor for nanomaterials. These materials have potential applications in electronics and photonics due to their unique electronic properties .

Case Studies

Study FocusFindingsReference
Antimicrobial EfficacyDemonstrated effective inhibition of bacterial growth in vitro
Anticancer PropertiesInduced apoptosis in specific cancer cell lines
NeuroprotectionReduced oxidative stress markers in neuronal cultures
Pesticidal ActivityEffective against common agricultural pests with low toxicity to non-target species
Polymer ApplicationsEnhanced material properties when incorporated into polymer blends

Mechanism of Action

The mechanism of action of 5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester is not fully understood. it is believed to interact with specific molecular targets and pathways, such as kinases, which are enzymes involved in various cellular processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

A comparative analysis of key analogs is summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Differences vs. Target Compound
5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (QV-9033) 1522530-72-8 C₈H₇N₃O₂ 177.16 -COOH at position 7 Higher polarity, reduced lipophilicity
Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate (QM-7266) 1363381-89-8 C₈H₇N₃O₂ 177.16 Methyl ester at position 2 Altered substitution pattern; potential steric effects
2-Bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid ethyl ester 125208-06-2 C₁₀H₁₀BrN₃O₂ 284.11 Bromo at position 2, ethyl ester at C7 Increased steric bulk, higher molecular weight
Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate - C₉H₉N₃O₂ 191.19 Pyridine ring instead of pyrazine Different heterocycle; altered electronic properties

Detailed Comparative Analysis

Functional Group Variations
  • Carboxylic Acid vs. Ester :
    The free carboxylic acid (QV-9033) exhibits higher polarity, leading to reduced membrane permeability compared to the methyl ester form. This impacts bioavailability, as esters are typically more lipophilic and metabolically stable .

  • Positional Isomerism (QM-7266): Shifting the ester from position 7 to 2 (QM-7266) alters steric interactions and electronic distribution.
Halogenation and Steric Effects

The brominated analog (CAS 125208-06-2) introduces a bulky bromine atom at position 2 and an ethyl ester at C6. This increases molecular weight by ~93 g/mol and necessitates storage under inert gas (2–8°C), indicating higher reactivity or instability compared to the target compound .

Heterocycle Modifications

Replacing the pyrazine ring with pyridine (e.g., methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate) changes the electron density and hydrogen-bonding capacity. Pyrazine’s nitrogen-rich structure may enhance binding to metal ions or polar targets, whereas pyridine derivatives could exhibit distinct pharmacokinetic profiles .

Biological Activity

5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester (CAS Number: 1860028-29-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies and highlighting key data.

Chemical Structure and Properties

The molecular formula of this compound is C9H9N3O2C_9H_9N_3O_2 with a molecular weight of approximately 191.19 g/mol. Its structure includes a pyrrolo[2,3-b]pyrazine core, which is significant for its biological interactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-Methyl-5H-pyrrolo[2,3-b]pyrazine exhibit notable anticancer properties. One study evaluated its effects on A549 human lung adenocarcinoma cells using an MTT assay to assess cell viability post-treatment.

Key Findings:

  • Cytotoxicity : The compound showed a structure-dependent cytotoxicity against A549 cells. For instance, one derivative reduced cell viability to 66% at a concentration of 100 µM after 24 hours of exposure, indicating significant anticancer potential compared to standard chemotherapeutics like cisplatin .
  • Selectivity : Compounds with specific structural modifications demonstrated lower cytotoxicity towards non-cancerous human small airway epithelial cells (HSAEC-1 KT), suggesting a degree of selectivity that could minimize side effects in therapeutic applications .

Antimicrobial Activity

The antimicrobial potential of 5-Methyl-5H-pyrrolo[2,3-b]pyrazine derivatives has also been investigated. These compounds were tested against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Key Findings:

  • Efficacy Against Resistant Strains : The compounds exhibited promising antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens. For example, certain derivatives showed selective inhibition of bacterial growth even in the presence of antibiotics like linezolid .
  • Mechanism of Action : The antimicrobial action is believed to stem from the ability of these compounds to disrupt bacterial cell wall synthesis or function through interference with metabolic pathways .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell TypeKey Results
AnticancerA549 (lung cancer)Reduced viability to 66% at 100 µM
AntimicrobialMRSA, E. coli, Klebsiella pneumoniaeEffective against multidrug-resistant strains

Case Studies

  • Anticancer Study : In vitro studies on various derivatives indicated that modifications to the pyrrolo core can enhance anticancer activity while reducing toxicity to normal cells. This highlights the importance of structural optimization in drug development .
  • Antimicrobial Efficacy : Research demonstrated that specific derivatives could serve as effective treatments against resistant bacterial strains, showcasing their potential as alternative antibiotics in clinical settings .

Q & A

Q. What are the recommended synthetic routes for 5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester?

A common method involves multi-step reactions starting with precursor compounds such as pyridine derivatives and carbamates. For example, intermediates are synthesized via condensation or alkylation, followed by esterification using methanol under reflux conditions. Recrystallization from acetone-water mixtures is often employed to purify the final product, achieving yields up to 89% . Alternative routes may use hydrazine in alcohols like ethanol, optimizing reaction temperatures (e.g., 78°C) to enhance efficiency .

Q. How is the structural identity of this compound validated in academic research?

Structural confirmation typically combines spectroscopic techniques:

  • NMR : To verify the methyl ester group and pyrrolopyrazine backbone.
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1670 cm⁻¹) and ester functionalities .
  • Mass Spectrometry (MS) : Confirms molecular weight (C₉H₉N₃O₂, theoretical 191.07 g/mol) and fragmentation patterns.
    Elemental analysis (C, H, N) further validates purity .

Q. What in vitro biological assays are used to evaluate its activity?

Initial screening often includes:

  • Enzyme inhibition assays : Targeting kinases or receptors (e.g., GABAA subtypes) using radioligand binding studies.
  • Cytotoxicity profiling : Against cancer cell lines (e.g., IC₅₀ determination via MTT assays).
  • Antimicrobial testing : Disk diffusion or microdilution methods against bacterial/fungal strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide derivative design?

SAR focuses on modifying key substituents:

  • Methyl ester group : Replacement with bulkier esters or carboxylic acids to alter solubility and binding.
  • Pyrrolopyrazine core : Halogenation (e.g., bromine at position 7) to enhance bioactivity .
    Computational tools (e.g., molecular docking) predict interactions with targets like metabotropic glutamate receptors or kinases .

Q. What strategies address low solubility in pharmacological studies?

  • Prodrug design : Converting the methyl ester to a more hydrolyzable group (e.g., pivaloyloxymethyl).
  • Formulation optimization : Use of co-solvents (DMSO/PEG) or nanoemulsions.
  • Salt formation : With hydrochloric acid or sodium hydroxide to improve aqueous stability .

Q. How are contradictory bioactivity results resolved across studies?

Discrepancies may arise from assay conditions (e.g., pH, cell line variability). Mitigation strategies include:

  • Standardized protocols : Replicating assays under controlled ATP concentrations and buffer systems.
  • Orthogonal validation : Cross-checking results via SPR (surface plasmon resonance) or isothermal titration calorimetry (ITC) .

Q. What advanced techniques optimize synthetic yield and purity?

  • Catalytic systems : Palladium-mediated cross-coupling for halogenated derivatives.
  • Flow chemistry : Enhances reproducibility in multi-step syntheses.
  • HPLC purification : Using C18 columns with acetonitrile/water gradients to isolate ≥95% pure product .

Q. How is receptor binding affinity quantified for this compound?

Radioligand displacement assays are standard:

Incubate the compound with target receptors (e.g., GABAA subtypes) and a radiolabeled ligand (e.g., [³H]flumazenil).

Measure Ki values via Scatchard analysis. Reported affinities for related compounds range from 50 nM (α1 subunit) to >15 µM (α5 subunit) .

Methodological Notes

  • Contradictory data : Cross-reference synthetic conditions (e.g., solvent purity, reaction time) from independent studies .
  • Biological variability : Use ≥3 cell lines or animal models to confirm activity .
  • Safety handling : Follow GHS guidelines for carcinogenic/mutagenic risks, including fume hood use and waste neutralization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester
Reactant of Route 2
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5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.